molecular formula C14H17ClN4O2S B2569086 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797811-81-4

2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2569086
CAS RN: 1797811-81-4
M. Wt: 340.83
InChI Key: CMXQKAUZBDJUGU-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential drug candidate.

Scientific Research Applications

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide and related compounds, has shown significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The N-sulfonamide derivative plays a crucial role in interacting with DNA, with certain complexes demonstrating high antiproliferative activity against human tumor cells, particularly inducing cell death through apoptosis (González-Álvarez et al., 2013).

Synthesis of Novel Chemical Compounds

A study by Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This research highlights the versatility of such chemical structures in synthesizing a wide range of novel compounds (Farag et al., 2011).

Enzyme Inhibition and Molecular Docking Study

In 2019, Vaškevičienė et al. studied benzenesulfonamides bearing methyl groups and pyrrolidinone moiety for their inhibition of human carbonic anhydrase (CA) isoforms. They found that dimethyl groups in the benzenesulfonamide ring selectively affected CA isoforms, suggesting potential for further development of CA inhibitors with higher selectivity (Vaškevičienė et al., 2019).

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds incorporating benzenesulfonamide moiety, showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Molecular modeling within the active site of dihydropteroate synthase highlighted the potential of these compounds in antimicrobial applications (Ghorab et al., 2017).

Safety and Hazards

While the specific safety and hazards of “2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide” are not available, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered toxic if swallowed or in contact with skin, and may cause skin and eye irritation. They may also cause respiratory irritation and are suspected of causing genetic defects .

properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-10-8-14(19(2)3)18-13(17-10)9-16-22(20,21)12-7-5-4-6-11(12)15/h4-8,16H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQKAUZBDJUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide

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